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5,2'-O-Dimethyluridine -

5,2'-O-Dimethyluridine

Catalog Number: EVT-466263
CAS Number:
Molecular Formula: C11H16N2O6
Molecular Weight: 272.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5,2'-O-dimethyluridine is a pyrimidine nucleoside.
Synthesis Analysis

The synthesis of 5,2'-O-Dimethyluridine involves several chemical transformations and protective group strategies. A common synthetic route begins with 5-methyluridine, which undergoes a series of reactions to introduce the necessary methyl groups at the 2' and 5' positions.

  1. Protection: The hydroxyl groups at the 5' and 3' positions are typically protected using groups like 4,4'-dimethoxytrityl (DMT) for the 5' position and tert-butyldimethylsilyl (TBS) for the 3' position .
  2. Bromination: The methyl group at the 5 position can be brominated using N-bromosuccinimide (NBS) in the presence of an initiator such as azobisisobutyronitrile (AIBN) .
  3. Acylation: Following bromination, acylation steps are performed to introduce protective groups that facilitate further reactions without interfering with the desired modifications.
  4. Phosphitylation: The final steps typically involve phosphitylation to yield the desired nucleotide monomer suitable for incorporation into oligonucleotides.
Molecular Structure Analysis

The molecular structure of 5,2'-O-Dimethyluridine can be described by its chemical formula C10H13N2O5C_{10}H_{13}N_{2}O_{5} and molecular weight of approximately 241.22 g/mol. The structure features:

  • A ribose sugar backbone with two methyl groups attached at the 2' and 5' positions.
  • A uracil base, which is a pyrimidine derivative characterized by its two nitrogen atoms in the ring structure.

The presence of these methyl groups affects both the electronic properties and sterics of the molecule, influencing its interactions with enzymes and other nucleic acids.

Chemical Reactions Analysis

5,2'-O-Dimethyluridine participates in various chemical reactions typical for nucleosides:

  • Hydrolysis: Enzymatic hydrolysis can occur via nucleoside hydrolases that convert it into uridine or other derivatives .
  • Phosphorylation: It can be phosphorylated to form 5'-triphosphate, which is crucial for its role in RNA synthesis.
  • Incorporation into Oligonucleotides: This modified nucleoside can be incorporated into RNA strands during synthesis using standard solid-phase techniques, often resulting in enhanced stability against degradation by exonucleases .
Mechanism of Action

The mechanism by which 5,2'-O-Dimethyluridine exerts its effects primarily revolves around its incorporation into RNA molecules. The methylation at the 2' position enhances resistance to enzymatic degradation while also influencing the secondary structure of RNA. This modification can affect:

  • RNA folding: Altered hydrogen bonding patterns due to methylation can stabilize specific structures.
  • Enzyme interactions: Modified nucleotides may alter binding affinities for RNA-binding proteins or ribozymes, impacting biological pathways such as translation or splicing.

Research indicates that such modifications can significantly enhance the pharmacological properties of oligonucleotide therapeutics by improving their stability and efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,2'-O-Dimethyluridine include:

These properties make it suitable for various biochemical applications including drug design and molecular biology techniques.

Applications

The applications of 5,2'-O-Dimethyluridine are diverse:

  • Nucleotide Synthesis: Used as a building block for synthesizing modified oligonucleotides that are more stable than their unmodified counterparts.
  • Therapeutics Development: Its derivatives are being explored as potential candidates in gene therapy and antisense oligonucleotide therapies due to their improved resistance to degradation.
  • Research Tools: Utilized in studying RNA structure-function relationships and enzyme specificity related to modified nucleotides .
Introduction to 5,2'-O-Dimethyluridine in Nucleic Acid Research

Historical Context of RNA Modifications and Methylation

The discovery of modified nucleotides in the 1960s marked a paradigm shift in nucleic acid research, revealing RNA as a chemically dynamic molecule rather than a static genetic intermediary. Early studies on highly abundant RNA species (tRNA and rRNA) identified over 100 distinct post-transcriptional modifications, with methylation representing a predominant chemical transformation [1]. The first documented methylated uridine derivatives emerged from chromatographic analyses of tRNA hydrolysates, where 5-methyluridine (m⁵U) and 2'-O-methyluridine (Um) were characterized as fundamental building blocks [10]. These findings laid the groundwork for recognizing 5,2'-O-dimethyluridine (m⁵Um) as a naturally occurring dually modified nucleoside. The development of two-dimensional thin-layer chromatography (2D-TLC) and liquid chromatography-mass spectrometry (LC-MS) in subsequent decades enabled systematic mapping of methylated residues, positioning m⁵Um as a conserved modification across archaea, eubacteria, and eukaryota [6] [10].

Table 1: Historical Milestones in RNA Methylation Research

YearDiscoverySignificance
1960First modified nucleotides in tRNA/rRNAIdentified pseudouridine (Ψ) and dihydrouridine (D) in yeast tRNA [1]
1966Characterization of 2'-O-methyluridine (Um)Established ribose methylation as a prevalent RNA modification [10]
1970sDevelopment of 2D-TLC for nucleoside separationEnabled detection of low-abundance modifications like m⁵Um in RNA digests [10]
2000sIdentification of methyltransferases (e.g., TrmJ, TrmL)Revealed enzymatic basis for site-specific uridine methylation [6]
2010sHigh-throughput methods (RiboMethSeq, Nm-seq)Allowed transcriptome-wide mapping of 2'-O-methylations including m⁵Um sites [2]

Biological Significance of 2'-O-Methylation in RNA Stability and Function

2'-O-methylation (Nm) confers unique physicochemical properties to RNA nucleotides by substituting the ribose 2'-hydroxyl group with a methyl moiety. This modification imposes profound effects on RNA architecture through:

  • Thermodynamic Stability: Methylation restricts ribose flexibility and favors the C3'-endo sugar pucker conformation, enhancing base stacking and increasing duplex melting temperatures by 0.5–1.5°C per modification [2] [6].
  • Nuclease Resistance: The steric occlusion of the 2'-OH group protects adjacent phosphodiester bonds from alkaline hydrolysis and ribonuclease cleavage, extending RNA half-life in vivo [7] [10].
  • Functional Interactions: Methylation modulates RNA-protein recognition by disrupting hydrogen bonding networks, exemplified by the exclusion of 2'-O-methylated transcripts from RIG-I-mediated innate immune sensing pathways [2] [7].

In the specific case of 5,2'-O-dimethyluridine (m⁵Um), the dual methylation at nucleobase and ribose synergistically enhances RNA stability. The 5-methyl group on uracil promotes hydrophobic interactions within helical regions, while the 2'-O-methylation stabilizes the sugar-phosphate backbone. This combination is evolutionarily conserved in the TΨC-loop of tRNAs and the peptidyl transferase center of rRNAs, where structural fidelity is critical for translation [1] [6]. Mutations in human FTSJ1, a tRNA 2'-O-methyltransferase targeting uridine residues, cause non-syndromic X-linked intellectual disability due to defective tRNA folding and impaired protein synthesis [7].

Table 2: Comparative Structural Impacts of Uridine Modifications

ModificationChemical StructureRNA StabilityKnown Biological Roles
UridineUnmodified uridineBaselineStandard base pairing
5-methyluridine (m⁵U)Methylation at C5 of uracil↑ HydrophobicityrRNA/tRNA structural integrity [1]
2'-O-methyluridine (Um)Methylation at 2'-OH of ribose↑ Nuclease resistanceImmune evasion, tRNA folding [2] [7]
5,2'-O-dimethyluridine (m⁵Um)Dual methylation at C5 and 2'-OH↑↑ Thermodynamic stabilityRibosome assembly, translational fidelity [6]

Role of 5-Methyluridine Derivatives in Epigenetic Regulation

While DNA and histone modifications dominate classical epigenetics, RNA modifications constitute an emerging layer of "epitranscriptomic" regulation. Methylated uridine derivatives influence gene expression through:

  • Transcript Processing: 2'-O-methylations in mRNA cap structures (cap-1: m⁷GpppNm) prevent decapping enzymes and promote nuclear export. Internal m⁵Um residues may similarly stabilize splice sites and polyadenylation signals, though mapping challenges persist [2] [7].
  • Translational Control: Methyluridines in tRNA anticodons fine-tune codon-anticodon interactions. The m⁵Um modification in tRNA position 54 maintains ribosomal A-site geometry, preventing frameshift errors during elongation [1] [6].
  • Cross-Talk with Epigenetic Machinery: RNA methyltransferases physically associate with chromatin modifiers. Though m⁵Um-specific links are underexplored, the human TRMT6/61A complex (producing m⁶A) interacts with histone H3K36 methyltransferases, suggesting integrative control of transcriptional and post-transcriptional processes [8].

Table 3: Detection Methods for Methylated Uridines

MethodPrinciplem⁵Um Detection CapabilityLimitations
RiboMethSeqAlkaline hydrolysis resistanceIndirect inference via adjacent fragment endsCannot distinguish m⁵Um from other Nm modifications
LC-MS/MSMass shift analysis (m⁵Um = 290.25 g/mol vs. 258.23 g/mol for uridine)Direct quantification with nucleoside-level resolutionRequires large RNA input amounts [2] [10]
Nm-seqPeriodate oxidation resistanceMaps 2'-O-methyl sites; paired with m⁵C-seq for m⁵UmLow sensitivity for low-abundance mRNAs [2]
Primer ExtensionReverse transcriptase stalling at bulky modificationsDetects methylation sites at single-nucleotide resolutionCannot differentiate between m⁵U and m⁵Um [10]

The catalytic machinery installing m⁵Um remains partially characterized. Bacterial enzymes like TrmJ (catalyzing Cm32/Um32) and TrmL (Um34) operate independently, while eukaryotic methyltransferases function in multi-enzyme complexes. Human FTSJ1 exemplifies this complexity, requiring adaptor proteins for substrate selection [6] [7]. Future studies must address whether m⁵Um serves as an epigenetic signal coordinating RNA metabolism with chromatin states.

Properties

Product Name

5,2'-O-Dimethyluridine

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)

InChI Key

YHRRPHCORALGKQ-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC

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